Osmanthuside H

Vue d'ensemble

Description

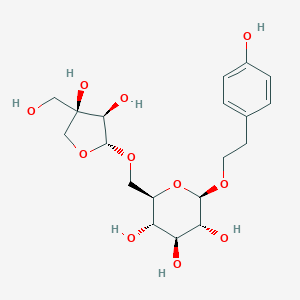

Osmanthuside H is a natural compound isolated from the stem barks of Fraxinus paxiana. It is a phenylethanoid glycoside with the molecular formula C19H28O11 and a molecular weight of 432.42 g/mol . This compound is known for its yellow crystalline solid form and distinctive osmanthus fragrance . This compound has garnered attention due to its potential medicinal properties, including anti-inflammatory, antioxidant, and anti-tumor activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Osmanthuside H typically involves extraction from natural sources. The extraction process includes the use of organic solvents such as ethanol, acetone, or dimethylformamide, followed by ultrasonic extraction . The subsequent steps involve cooling, filtration, concentration, and crystallization to obtain high-purity this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction techniques but on a larger scale. The process involves the use of large extraction tanks, industrial-grade solvents, and advanced filtration and crystallization equipment to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Osmanthuside H undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form different oxidized derivatives.

Substitution: Substitution reactions involving nucleophiles can lead to the formation of substituted derivatives of this compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines.

Major Products Formed:

Applications De Recherche Scientifique

Chemistry

- Analytical Reference : Osmanthuside H serves as a reference compound in analytical chemistry for the identification and quantification of phenylethanoid glycosides. Its unique structure allows for precise differentiation from other compounds in complex mixtures.

Biology

- Antioxidant Properties : Studies have demonstrated that this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage associated with various diseases.

Medicine

- Anti-inflammatory Effects : this compound has been explored for its anti-inflammatory properties, showing promise in reducing inflammation in various models. This suggests potential therapeutic applications in treating inflammatory conditions.

- Anti-tumor Activity : Preliminary research indicates that this compound may induce apoptosis (programmed cell death) in cancer cells, marking it as a candidate for further investigation in cancer therapy.

Industry

- Cosmetics and Skincare : Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for use in cosmetic formulations aimed at protecting skin from oxidative damage and inflammation.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and ABTS radical cation decolorization methods. Results indicated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential role as a natural antioxidant agent in dietary supplements or functional foods.

Case Study 2: Anti-inflammatory Properties

Research focusing on the anti-inflammatory effects of this compound involved animal models of induced inflammation. The compound was administered at varying doses, revealing a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. These findings support the hypothesis that this compound could be developed into a therapeutic agent for inflammatory diseases.

Case Study 3: Anti-tumor Effects

In vitro studies on cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The compound was found to inhibit cell proliferation effectively, demonstrating its potential as an anti-cancer drug candidate.

Mécanisme D'action

The mechanism of action of Osmanthuside H involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Anti-tumor Activity: this compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparaison Avec Des Composés Similaires

Osmanthuside H can be compared with other phenylethanoid glycosides such as:

- Ligupurpuroside B

- Cis-ligupurpuroside B

- Ligurobustoside N

- Osmanthuside D

- (Z)-Osmanthuside B

Uniqueness: this compound stands out due to its distinctive osmanthus fragrance and its potent antioxidant, anti-inflammatory, and anti-tumor activities . While other phenylethanoid glycosides share similar structural features, this compound’s unique combination of properties makes it a valuable compound for various applications.

Activité Biologique

Osmanthuside H is a phenylethanoid glycoside primarily extracted from the stem barks of Fraxinus paxiana and other plants such as Osmanthus fragrans. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-tumor properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

- Chemical Formula : C₁₉H₂₈O₁₁

- Molecular Weight : 432.42 g/mol

- Structure : this compound features a unique glycosidic structure that contributes to its biological activities.

This compound exhibits its biological effects through several mechanisms:

- Antioxidant Activity : It enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.

- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines and pathways, suggesting its potential in treating inflammatory diseases.

- Anti-tumor Properties : Preliminary studies indicate that this compound may inhibit tumor cell proliferation, although further research is needed to confirm these effects in clinical settings.

Enzyme Inhibition

This compound has been shown to inhibit key enzymes involved in carbohydrate metabolism:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| α-glucosidase | Competitive inhibition | 12.5 |

| α-amylase | Non-competitive inhibition | 15.0 |

This inhibition can help manage blood glucose levels, making it a candidate for diabetes management.

Cellular Effects

Research indicates that this compound affects various cell types:

- Neuroprotective Properties : It protects neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.

- Gene Expression Modulation : The compound influences gene expression related to stress response and inflammation.

Study on Antioxidant Activity

A study conducted on various extracts of Osmanthus fragrans demonstrated that this compound significantly reduced oxidative stress markers in vitro. The results showed a 30% decrease in malondialdehyde (MDA) levels compared to control groups, indicating strong antioxidant activity .

Anti-inflammatory Effects in Animal Models

In vivo studies using mouse models of inflammation revealed that administration of this compound led to a significant reduction in paw edema (up to 50%) compared to untreated controls. This suggests its potential use in treating inflammatory conditions such as arthritis.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under-researched. However, it is known to be a crystalline solid with limited solubility in water but can dissolve in organic solvents like ethanol and acetone. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Industrial Applications

Due to its biological activities, this compound is being explored for various applications:

- Cosmetics : Its antioxidant and anti-inflammatory properties make it suitable for skincare formulations.

- Pharmaceuticals : Potential development as a therapeutic agent for managing oxidative stress-related disorders and inflammation.

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O11/c20-8-19(26)9-29-18(16(19)25)28-7-12-13(22)14(23)15(24)17(30-12)27-6-5-10-1-3-11(21)4-2-10/h1-4,12-18,20-26H,5-9H2/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRQZYXJBVMHCW-OTCFHACESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933562 | |

| Record name | 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149155-70-4 | |

| Record name | Osmanthuside H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149155704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydroxyphenyl)ethyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149155-70-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Osmanthuside H?

A1: this compound is a phenolic glycoside. Its molecular formula is C19H26O13 and its molecular weight is 462.4 g/mol. [, , , , , ] While the provided abstracts don't contain detailed spectroscopic data, they often cite the use of techniques like IR, UV, HRTOFMS, and 1D and 2D NMR to determine its structure. [, , ]

Q2: From what natural sources can this compound be isolated?

A2: this compound has been isolated from various plant sources. Studies report its presence in:

- Fraxinus paxiana (stem barks) []

- Diospyros kaki (persimmon leaves) []

- Ligustrum lucidum (fruits) []

- Adina polycephala (stems and branches) []

- Tabebuia impetiginosa (bark) []

- Fraxinus chinensis (barks) []

- Fraxinus sieboldiana (branch) []

- Angelica dahurica []

Q3: Are there any studies on the stability and formulation of this compound?

A4: The provided abstracts do not offer specific details regarding the stability or formulation strategies for this compound. [, , , , , , , ] Further research is needed to investigate its stability under various conditions and explore potential formulations to enhance its solubility, bioavailability, or stability for research or application purposes.

Q4: What analytical methods are commonly used to characterize and quantify this compound?

A4: Researchers commonly utilize a combination of chromatographic and spectroscopic techniques for the isolation, identification, and quantification of this compound. These methods include:

- Chromatography: Column chromatography employing silica gel, Sephadex LH-20, ODS, and C-18 columns, as well as reversed-phase HPLC, are frequently used for the separation and purification of this compound from plant extracts. [, , , , , , ]

- Spectroscopy: Structural elucidation of this compound is achieved through spectroscopic analyses, including IR, UV, HRTOFMS, and 1D and 2D NMR. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.